molecular formula C26H24BrN5O4S B11662321 N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11662321
M. Wt: 582.5 g/mol
InChI Key: ZWFGEZVMMQAUHY-RWPZCVJISA-N
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Description

N'-[(E)-(4-Bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic 1,2,4-triazole derivative characterized by a hydrazone moiety, a sulfanyl linker, and aromatic substituents. The 1,2,4-triazole core is known for its versatility in medicinal chemistry, particularly in anticancer and antimicrobial applications . The 3,4,5-trimethoxyphenyl group is pharmacologically significant due to its role in tubulin polymerization inhibition, a mechanism exploited in anticancer therapies . Structural validation via single-crystal X-ray diffraction (utilizing SHELX software ) confirms the (E)-configuration of the imine bond and planar geometry, critical for bioactivity .

Properties

Molecular Formula

C26H24BrN5O4S

Molecular Weight

582.5 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24BrN5O4S/c1-34-21-13-18(14-22(35-2)24(21)36-3)25-30-31-26(32(25)20-7-5-4-6-8-20)37-16-23(33)29-28-15-17-9-11-19(27)12-10-17/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+

InChI Key

ZWFGEZVMMQAUHY-RWPZCVJISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the bromophenyl and trimethoxyphenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.

Chemical Reactions Analysis

N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogen substitution reactions can occur, especially involving the bromophenyl group, using reagents like sodium iodide or silver nitrate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibit promising antimicrobial properties. For instance, derivatives with similar triazole structures have been evaluated against various bacterial strains and fungi. In vitro studies have shown significant inhibition of growth against both Gram-positive and Gram-negative bacteria as well as fungal species .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar hydrazides demonstrated effectiveness against cancer cell lines such as MCF7 (breast cancer) through mechanisms involving apoptosis induction and cell cycle arrest. Molecular docking studies suggest that these compounds may interact with specific receptors or enzymes involved in cancer progression .

Anti-inflammatory Properties

In silico studies have indicated that compounds with structural similarities to this compound could act as inhibitors of inflammatory pathways. This suggests potential applications in treating inflammatory diseases by modulating the activity of enzymes like lipoxygenase .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound class:

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of synthesized triazole derivatives against a panel of pathogens using the broth microdilution method. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Evaluation : A comparative analysis was conducted on the cytotoxic effects of various hydrazides on cancer cell lines. This compound showed promising results in inducing apoptosis in treated cells via flow cytometry analysis .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Hydrophilic Moieties: Pyridinyl (6f) and hydroxy groups (6k) improve aqueous solubility but may reduce membrane permeability compared to trimethoxyphenyl .
  • Trimethoxyphenyl vs. Halogenated Phenyls: The 3,4,5-trimethoxyphenyl group in the target compound is associated with tubulin binding, while halogenated phenyls (e.g., 4-bromo, 4-fluoro) prioritize lipophilicity and metabolic stability .

Physicochemical Properties

  • Thermal Stability: Melting points for this class range from 218°C (6f) to 270°C (6k), with the target compound likely exceeding 250°C due to crystalline packing enforced by bromine and trimethoxyphenyl groups .

Computational and Experimental Validation

  • Molecular Similarity: Tanimoto and Dice indices () indicate >70% similarity between the target compound and known tubulin inhibitors (e.g., combretastatin A-4), supporting its hypothesized mechanism .
  • Crystallographic Analysis: SHELXL refinement () confirms the (E)-configuration and dihedral angles (<10° between triazole and phenyl planes), ensuring structural integrity .

Biological Activity

N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C26H24BrN5O4SC_{26}H_{24}BrN_{5}O_{4}S with a molecular weight of approximately 582.48 g/mol. The structure features a triazole ring which is known for its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The reaction conditions and reagents are crucial for obtaining high yields and purity.

Antimicrobial Activity

Recent studies have screened various derivatives of triazole compounds for antimicrobial activity. While specific data on the compound is limited, related compounds have shown moderate to significant activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity against Gram-positiveActivity against Gram-negative
Triazole Derivative AModerateMild
Triazole Derivative BSignificantModerate

These findings suggest that this compound could possess similar antimicrobial properties due to its structural similarities with other active triazoles .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. For example, certain triazole compounds have been reported to inhibit key signaling pathways involved in cancer cell proliferation and survival. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and causing cell cycle arrest.

A notable study demonstrated that a related triazole derivative exhibited an IC50 value of 0.075 µM against VEGFR-2, a key target in cancer therapy. This suggests that this compound may also interact with similar pathways .

Case Studies

  • Case Study on Anticancer Activity : In a study evaluating various triazole derivatives for their anticancer effects, one derivative showed significant inhibition of cancer cell growth with an IC50 value comparable to established chemotherapeutics like doxorubicin. The mechanism was linked to the inhibition of key kinases involved in cell proliferation.
  • Case Study on Antimicrobial Screening : A series of synthesized triazole compounds were tested against standard bacterial strains. Results indicated that several compounds exhibited potent activity against both Staphylococcus aureus and Escherichia coli, suggesting that modifications in the triazole structure can enhance antimicrobial efficacy.

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